1-Bromooctane-1,1-D2 (CAS 86423-34-9) is a highly specialized, site-specifically deuterated primary alkyl halide utilized as a premium precursor for synthesizing labeled surfactants, lipids, and internal mass spectrometry standards. Unlike bulk alkyl halides used for generic chain elongation, this compound features >98 atom % deuterium enrichment exclusively at the alpha-carbon (C1). This precise labeling strategy preserves the native thermodynamic and steric properties of the octyl chain while providing distinct mass spectrometric (+2 Da) and vibrational signatures. Consequently, it is heavily procured by analytical laboratories and materials scientists who require background-free tracking of the alpha-position in complex matrices, or who need to interrogate reaction mechanisms via kinetic isotope effects without perturbing the bulk lipophilicity of the resulting derivative [1].
Substituting 1-Bromooctane-1,1-D2 with unlabeled 1-bromooctane (CAS 111-83-1) immediately forfeits all isotopic tracking capabilities, rendering synthesized derivatives indistinguishable from endogenous octyl chains or natural background noise in mass spectrometry and vibrational spectroscopy. Conversely, procuring fully deuterated 1-bromooctane-d17 (CAS 126840-36-6) introduces a different set of failure modes. The cumulative effect of 17 carbon-deuterium bonds subtly alters the molecule's polarizability, molar volume, and lipophilicity, which can artificially shift the phase transition temperatures of self-assembled monolayers (SAMs) or lipid bilayers. Furthermore, full deuteration creates a broad, complex CD stretching envelope in IR/Raman spectroscopy, destroying the ability to specifically monitor the local microenvironment of the alpha-carbon during interfacial studies [1].
When 1-Bromooctane-1,1-D2 is used to synthesize interfacial probes, the alpha-carbon exhibits distinct symmetric and asymmetric CD2 stretching frequencies at approximately 2098 cm⁻¹ and 2200 cm⁻¹, respectively. In contrast, derivatives synthesized from unlabeled 1-bromooctane exhibit C-H stretching modes in the heavily congested 2850–2950 cm⁻¹ region, which overlaps with nearly all biological and organic matrices. This shift into the 2000–2200 cm⁻¹ cell-silent region allows for unambiguous, site-specific structural interrogation of the alpha-position without background interference [1].
| Evidence Dimension | Vibrational stretching frequency |
| Target Compound Data | ~2098 cm⁻¹ (symmetric CD2) and ~2200 cm⁻¹ (asymmetric CD2) |
| Comparator Or Baseline | Unlabeled 1-bromooctane (C-H stretches at 2850–2950 cm⁻¹) |
| Quantified Difference | ~750 cm⁻¹ red-shift into the background-free silent region |
| Conditions | IR/Raman spectroscopy of synthesized derivatives in complex matrices |
Procuring the 1,1-d2 variant is essential for researchers needing to track the specific orientation and microenvironment of the alpha-carbon in SAMs or lipid droplets without matrix interference.
Synthesizing analytical standards using 1-Bromooctane-1,1-D2 imparts a precise +2 Da mass shift to the target molecule. For an 8-carbon alkyl chain, the natural abundance of 13C generates an M+1 isotopic peak of approximately 8.8% relative to the monoisotopic mass. Relying on unlabeled or +1 Da labeled precursors fails to cleanly separate the standard from this natural isotopic envelope. The +2 Da shift provided by the 1,1-d2 precursor ensures the internal standard's signal is fully resolved from the unlabeled analyte's natural M+1 and M+2 background, significantly improving quantification accuracy [1].
| Evidence Dimension | Mass shift and isotopic envelope resolution |
| Target Compound Data | +2 Da mass shift (resolves from natural M+1) |
| Comparator Or Baseline | Unlabeled or +1 Da labeled precursors (overlaps with ~8.8% natural 13C M+1 peak) |
| Quantified Difference | Complete baseline resolution vs. ~8.8% isotopic overlap |
| Conditions | Mass spectrometric quantification of octyl derivatives |
A +2 Da shift is the strict minimum requirement for synthesizing reliable internal standards that do not suffer from cross-talk with the natural isotopic background of the analyte.
1-Bromooctane-1,1-D2 serves as a critical mechanistic probe for distinguishing between substitution and elimination pathways. Because the C-D bond has a lower zero-point energy than the C-H bond, reactions that break the C1 bond (such as E2 eliminations or oxidations) exhibit a primary kinetic isotope effect, slowing the reaction rate significantly (kH/kD > 2). Conversely, direct SN2 substitutions at the alpha-carbon yield a secondary kinetic isotope effect (kH/kD typically 0.90–0.98). Unlabeled 1-bromooctane cannot provide this rate differentiation, making the 1,1-d2 variant indispensable for rate-determining step analysis [1].
| Evidence Dimension | Reaction rate ratio (kH/kD) |
| Target Compound Data | kH/kD > 2 (primary KIE) or ~0.90-0.98 (secondary KIE) |
| Comparator Or Baseline | Unlabeled 1-bromooctane (kH/kD = 1, no rate differentiation) |
| Quantified Difference | Measurable rate deviation from unity based on bond cleavage |
| Conditions | Kinetic rate profiling in substitution/elimination reactions |
Buyers investigating catalytic mechanisms or degradation pathways must procure this specific isotopologue to experimentally prove the involvement of the alpha-carbon in the rate-determining step.
While fully deuterated chains (e.g., 1-bromooctane-d17) are useful for general contrast, they exhibit reduced molar volumes and altered lipophilicity due to the slightly shorter and less polarizable C-D bonds across the entire chain. This can shift the phase transition temperatures of synthesized lipid probes or SAMs. 1-Bromooctane-1,1-D2 limits the isotopic substitution to just two atoms, retaining >75% of the native C-H bonds. This ensures that the synthesized derivative's hydrophobicity, packing density, and thermodynamic behavior remain virtually identical to the unlabeled baseline, preventing isotopic artifacts in physical chemistry studies [1].
| Evidence Dimension | Retention of native chain packing and lipophilicity |
| Target Compound Data | Near-identical phase behavior to unlabeled octyl chains |
| Comparator Or Baseline | 1-Bromooctane-d17 (exhibits shifted phase transition temperatures and altered packing) |
| Quantified Difference | Minimization of macroscopic isotopic artifacts |
| Conditions | Thermodynamic profiling of synthesized monolayers or lipid bilayers |
For materials scientists and biophysicists, procuring the 1,1-d2 variant is crucial to ensure the labeled probe does not artificially alter the physical properties of the system being studied.
Directly leveraging the ~2098/2200 cm⁻¹ CD2 stretching frequencies, 1-Bromooctane-1,1-D2 is procured as the primary precursor for synthesizing octanethiol-1,1-d2 or octylsilane-1,1-d2. These derivatives are used to construct self-assembled monolayers (SAMs) where the specific orientation and hydration of the alpha-carbon can be monitored via Sum Frequency Generation (SFG) or Raman spectroscopy without interference from the rest of the alkyl chain [1].
Driven by the need to escape the natural 13C isotopic envelope, this compound is heavily procured to synthesize octyl-linked pharmaceutical metabolites or environmental standards. The +2 Da mass shift ensures clean MS/MS quantification, free from the ~8.8% M+1 background interference that plagues unlabeled or +1 Da labeled analogs[2].
Utilizing its distinct kinetic isotope effects, 1-Bromooctane-1,1-D2 is procured by synthetic methodology labs to probe the rate-determining steps of novel cross-coupling or substitution reactions. The ability to measure primary vs. secondary KIEs allows researchers to definitively map whether C-H bond activation or direct displacement is occurring at the alpha position [3].